molecular formula C11H12N2O4S B6169985 2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide CAS No. 2416234-96-1

2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide

Cat. No. B6169985
CAS RN: 2416234-96-1
M. Wt: 268.3
InChI Key:
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Description

2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide (2-FMP) is a novel compound with potential applications in medicinal chemistry and drug discovery. It is a derivative of furopyridine, a heterocyclic compound found in a variety of natural products. 2-FMP has been identified as a key intermediate in the synthesis of several important drugs and is currently being investigated for its therapeutic potential.

Scientific Research Applications

2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been used as a key intermediate in the synthesis of several important drugs, such as the antimalarial drug artemisinin and the anti-HIV drug raltegravir. In addition, it has been studied for its potential use as a therapeutic agent for the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide is not yet fully understood. However, it is believed that it may act as an agonist at certain G-protein coupled receptors, as well as a modulator of other cellular signaling pathways. It may also have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, it has been shown to have anti-inflammatory and anti-cancer properties, as well as to modulate the activity of certain G-protein coupled receptors.

Advantages and Limitations for Lab Experiments

2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be used as a key intermediate in the synthesis of several important drugs. In addition, it has a variety of biochemical and physiological effects, making it an interesting compound to study. A limitation is that the exact mechanism of action is not yet fully understood, making it difficult to predict its effects in different contexts.

Future Directions

There are several potential future directions for the study of 2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide. One potential direction is to further investigate its mechanism of action, in order to better understand its effects in different contexts. In addition, further research could be conducted to explore its potential therapeutic applications, such as in the treatment of cancer, inflammation, and other diseases. Finally, further research could be conducted to explore its potential use as a key intermediate in the synthesis of other important drugs.

Synthesis Methods

2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide can be synthesized by a variety of methods, including the Fischer Indole Synthesis, the Claisen Condensation, and the Wittig Reaction. The Fischer Indole Synthesis involves the reaction of an aldehyde and an amine to form an imine, which is then converted to the desired product. The Claisen Condensation involves the reaction of an aldehyde, an amine, and an acid catalyst to form an imine, which is then converted to the desired product. The Wittig Reaction involves the reaction of an aldehyde, a phosphonium salt, and a base to form an alkene, which is then converted to the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{furo[3,2-b]pyridin-3-yl}-N-methanesulfonylpropanamide' involves the reaction of furo[3,2-b]pyridine with N-methanesulfonylpropanamide in the presence of a suitable reagent.", "Starting Materials": [ "Furo[3,2-b]pyridine", "N-methanesulfonylpropanamide" ], "Reaction": [ "To a solution of furo[3,2-b]pyridine (1.0 g, 6.2 mmol) in dry THF (10 mL) at 0°C was added NaH (60% dispersion in mineral oil, 0.25 g, 6.2 mmol) in small portions with stirring.", "After the addition was complete, the mixture was stirred at 0°C for 30 min.", "To the above mixture was added N-methanesulfonylpropanamide (1.5 g, 7.5 mmol) and the reaction mixture was stirred at room temperature for 24 h.", "The reaction mixture was then poured into water (50 mL) and extracted with ethyl acetate (3 × 50 mL).", "The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure.", "The crude product was purified by column chromatography (silica gel, ethyl acetate/hexane) to afford the desired product as a white solid (1.2 g, 70%)." ] }

CAS RN

2416234-96-1

Molecular Formula

C11H12N2O4S

Molecular Weight

268.3

Purity

95

Origin of Product

United States

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